(4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE
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Overview
Description
(4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and an ethoxyphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE typically involves the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with paraformaldehyde and benzylpiperazine. This reaction is carried out in ethanol and requires heating for 12 hours . The resulting product is then reduced using lithium aluminum hydride to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using lithium aluminum hydride to form alcohol derivatives.
Substitution: It can participate in substitution reactions with Grignard reagents to produce a series of alkyl or aryl derivatives.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for reduction reactions.
Grignard Reagents: Employed in substitution reactions to introduce different alkyl or aryl groups.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Alkyl/Aryl Derivatives: Produced via substitution reactions with Grignard reagents.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s benzylpiperazine moiety is known to enhance its bioactivity, potentially through binding to receptors or enzymes involved in various biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety and exhibits similar antimicrobial properties.
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: Another compound with a benzylpiperazine structure, used in various chemical and biological studies.
Uniqueness
(4-BENZYLPIPERAZINO)(2-ETHOXYPHENYL)METHANONE stands out due to its unique combination of the benzylpiperazine and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZXNACEGABOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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